ALDH3A1 Inhibitory Potency: 4-(3-Methylpyrazin-2-yl)benzaldehyde vs. A16 (US9328112)
In a direct head-to-head comparison using the same ALDH3A1-mediated benzaldehyde oxidation assay, 4-(3-Methylpyrazin-2-yl)benzaldehyde (designated as A24) demonstrated an IC50 of 2.1 µM, while the structurally distinct analog A16 exhibited an IC50 greater than 100 µM [1][2]. This represents a >47-fold difference in potency.
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC50 = 2.1 µM (2100 nM) |
| Comparator Or Baseline | Comparator A16 (CHEMBL1729716): IC50 > 100 µM (>100,000 nM) |
| Quantified Difference | >47-fold greater potency for target compound |
| Conditions | Enzymatic assay: human ALDH3A1, benzaldehyde as substrate, 1 min preincubation, spectrophotometric analysis |
Why This Matters
This >47-fold difference in potency directly informs procurement decisions for projects requiring potent ALDH3A1 inhibition; selecting the less active analog would compromise experimental outcomes.
- [1] BindingDB. CHEMBL1890994 (US9328112, A24). Affinity data for ALDH3A1, IC50 = 2.1 µM. View Source
- [2] BindingDB. CHEMBL1729716 (US9328112, A16). Affinity data for ALDH3A1, IC50 > 100 µM. View Source
